tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)19-13-15-9-11-20(12-10-15)14-16-7-5-4-6-8-16/h15-16H,4-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJRNAODRJKQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl chloroformate with 1-(cyclohexylmethyl)piperidin-4-amine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively removed under acidic conditions , revealing the free amine for further functionalization:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature .
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Outcome : Quantitative deprotection to yield [1-(cyclohexylmethyl)piperidin-4-yl]methylamine.
Example :
texttert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate + TFA → [1-(cyclohexylmethyl)piperidin-4-yl]methylammonium trifluoroacetate
Alkylation and Coupling Reactions
The deprotected amine participates in alkylation and cross-coupling reactions:
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Suzuki–Miyaura Coupling : With aryl boronic acids using Pd catalysts .
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Buchwald–Hartwig Amination : For C–N bond formation in CDK inhibitor synthesis .
Key Data :
| Reaction Type | Conditions | Yield | Application |
|---|---|---|---|
| Alkylation | KCO, DMF, alkyl halide, 80°C | 72–89% | Functionalized piperidines |
| Amide Coupling | HATU, DIPEA, DCM | 91% | Peptidomimetic derivatives |
Catalytic C–H Functionalization
The compound undergoes sp C–H alkylation via hydrogen atom transfer (HAT) catalysis:
Mechanistic Insight :
-
Ir-catalyzed HAT generates a carbon-centered radical.
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Ni-mediated cross-coupling with alkyl bromides introduces substituents (e.g., cyclohexylmethyl) .
Biological Activity Modifications
Derivatives of this compound exhibit CXCR4 antagonism when modified at the piperidine nitrogen:
-
Structure–Activity Relationship (SAR) :
Pharmacological Data :
| Derivative | IC (CXCR4 Binding) | Efficacy (% Inhibition) |
|---|---|---|
| Parent Compound | 6.8 μM | 63% |
| Deprotected Amine | 5.5 μM | 97% |
Stability and Reactivity Trends
Scientific Research Applications
Structural Characteristics
- Molecular Formula:
- Molecular Weight: 310.47 g/mol
- IUPAC Name: tert-butyl N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]carbamate
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Anticancer Activity
Research indicates that compounds similar to tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate exhibit significant anticancer properties. Studies have shown that derivatives of piperidine can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity at nanomolar concentrations. This suggests potential for further development as an anticancer agent.
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory properties, particularly its ability to enhance immune responses against tumors.
Case Study: PD-L1 Inhibition
A PhD thesis explored the role of this compound in inhibiting the PD-1/PD-L1 pathway, which is crucial for cancer immunotherapy. The study involved mouse splenocytes exposed to recombinant PD-L1, revealing that the compound could significantly restore immune function at specific concentrations.
Antimicrobial Activity
Preliminary data suggests that this compound may possess antimicrobial properties. Further research is necessary to explore its efficacy against various bacterial strains and its selectivity over mammalian cells.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Case Study 1] |
| Immunomodulation | Enhances splenocyte activity | [Case Study 2] |
| Antimicrobial | Potential activity against bacteria | Preliminary findings |
Mechanism of Action
The mechanism of action of tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Piperidine-Based Carbamates
The following table summarizes key analogs and their structural differences:
| Compound (CAS) | Substituent at N1 | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target compound (1286274-44-9) | Cyclohexylmethyl | Likely C₁₈H₃₂N₂O₂ | ~308.47 | Intermediate for drug synthesis |
| 1-(Piperidin-4-Ylmethyl) derivative | Piperidin-4-ylmethyl | C₁₆H₃₁N₃O₂ | 297.43 | Soluble in chloroform, DMSO; research chemical |
| 1-(Pyridin-4-ylmethyl) derivative | Pyridin-4-ylmethyl | Not provided | Not provided | Used in pharmaceuticals; sold as building block |
| 1-(2-Fluorobenzyl) derivative | 2-Fluorobenzyl | C₁₈H₂₇FN₂O₂ | 322.4 | Discontinued; ≥95% purity |
| 1-(Cyclobutylmethyl) derivative | Cyclobutylmethyl | C₁₆H₃₀N₂O₂ | 282.42 | Industrial availability via suppliers |
| 4-(2-Methoxyethyl) derivative | 2-Methoxyethyl at C4 | C₁₄H₂₈N₂O₃ | 272.38 | Predicted boiling point: 369.7°C |
Impact of Substituents on Properties
Lipophilicity and Solubility
- Pyridinylmethyl substitution (CAS 1286263-67-9): Introduces aromaticity and hydrogen-bonding capacity, which may increase aqueous solubility relative to cyclohexyl derivatives .
Stereochemical and Conformational Effects
- Stereoisomers : highlights an (S)-configured carbamate with a 4-methoxyphenyl group, underscoring the role of chirality in biological activity .
Biological Activity
Introduction
tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate (CAS No. 1286274-44-9) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C18H34N2O2
- Molecular Weight : 310.47 g/mol
- Structure : The compound features a tert-butyl group linked to a piperidine structure, which is further substituted with a cyclohexylmethyl moiety.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Although detailed pathways are still under investigation, initial studies suggest potential interactions with metabolic pathways and receptor systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the piperidine class, suggesting that this compound may exhibit comparable activity. For instance, related compounds have shown significant efficacy against drug-resistant strains of Gram-positive bacteria, such as:
| Bacteria | Activity | Concentration Range (μg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Strong bactericidal properties | 0.78 - 3.125 |
| Enterococcus faecium (VREfm) | Effective against vancomycin-resistant strains | 0.78 - 3.125 |
These findings suggest that the compound could be developed as a new antimicrobial agent, particularly in the face of rising antibiotic resistance .
Inhibition of Metabolic Pathways
Research indicates that compounds similar to this compound may inhibit key metabolic enzymes involved in fatty acid synthesis. For example, studies on multitarget-directed ligands have demonstrated their ability to reduce malonyl-CoA levels in vivo, which is crucial for modulating lipid metabolism and potentially treating metabolic disorders .
Case Studies
- Antimicrobial Efficacy : A study investigating the antibacterial effects of piperidine derivatives found that certain compounds exhibited strong activity against resistant strains of bacteria, suggesting that this compound could follow a similar trend based on its structural characteristics .
- Metabolic Modulation : In experiments involving mouse models, related compounds were shown to significantly lower triglyceride levels and improve insulin sensitivity by inhibiting acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. This points towards a potential therapeutic application for managing obesity and diabetes .
Q & A
Q. What are the standard synthetic routes for tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate?
The synthesis typically involves a multi-step process starting with piperidine derivatives and cyclohexanecarbaldehyde. Key steps include reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) under inert conditions. Purification is achieved via column chromatography, and structural confirmation employs ¹H NMR and mass spectrometry. For example, a 76% yield was reported using this method, with detailed NMR data (δ 4.60 ppm for the carbamate proton) .
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., cyclohexylmethyl and piperidine moieties).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 311.20 [M+H]⁺ ).
- IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm⁻¹).
Q. What in vitro assays evaluate its biological activity?
- Cytotoxicity assays : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-based viability assays .
- Neuroprotection assays : Measures protection against oxidative stress or excitotoxicity in neuronal cultures .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral catalysts : Use stereoselective reducing agents (e.g., NaBH(OAc)₃) to enhance enantiomeric excess .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) for purification .
- Circular Dichroism (CD) : Monitors enantiopurity post-synthesis.
Q. How do structural modifications impact biological activity?
Comparative studies with analogs reveal:
| Compound Modification | Biological Impact | Reference |
|---|---|---|
| Bromobenzyl substituent | Enhanced antimicrobial activity | |
| Methyl vs. cyclohexyl groups | Alters lipophilicity and CNS penetration | |
| Substitutions at the piperidine nitrogen or carbamate group significantly affect target binding and metabolic stability . |
Q. How to resolve discrepancies in cytotoxicity data across studies?
- Standardize protocols : Use identical cell lines (e.g., ATCC-certified HeLa), passage numbers, and assay conditions.
- Orthogonal assays : Validate results with apoptosis markers (e.g., caspase-3 activation) and genomic toxicity screens .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference.
Q. What computational methods predict target interactions?
- Molecular docking : Screens against GPCRs (e.g., serotonin receptors) using software like AutoDock Vina .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with catalytic lysine residues) .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Process optimization : Use flow chemistry for better temperature control and mixing .
- Catalyst screening : Test Pd/C or nickel-based catalysts for coupling steps .
- Scale-up purification : Replace column chromatography with recrystallization or centrifugal partition chromatography .
Q. What strategies validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Confirms compound-target binding by measuring protein thermal stability shifts .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD values) for purified targets .
Q. How to mitigate off-target effects in neuroprotection studies?
- Selectivity profiling : Screen against a panel of 50+ kinases/epigenetic regulators .
- CRISPR-Cas9 knockouts : Validate mechanism using neurons lacking putative targets (e.g., BDNF receptors) .
Data Contradiction Analysis
Q. Conflicting NMR interpretations for piperidine ring conformers?
- 2D NMR (COSY/HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- DFT calculations : Compare experimental chemical shifts with computed values (e.g., Gaussian 16 B3LYP/6-31G**) .
Q. Q. Inconsistent IC50 values in kinase inhibition assays?
- ATP concentration controls : Standardize ATP levels (e.g., 1 mM) to account for competition .
- Orthogonal kinase assays : Use TR-FRET and radiometric assays for cross-validation .
Tables for Comparative Analysis
Q. Table 1: Structural Analogs and Their Properties
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction temperature | 0–5°C (for NaBH(OAc)₃ step) | Prevents racemization | |
| Solvent | DCE vs. THF | Higher yields in DCE | |
| Catalyst loading | 1.5 eq NaBH(OAc)₃ | Balances cost and efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
